1,4-Dimethyl-1,4-diazepane-6-carboxylic acid
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Overview
Description
1,4-Dimethyl-1,4-diazepane-6-carboxylic acid is a chemical compound with the molecular formula C8H16N2O2 It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-1,4-diazepane-6-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a carboxylic acid derivative. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of automated systems and advanced monitoring technologies ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-1,4-diazepane-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
1,4-Dimethyl-1,4-diazepane-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-1,4-diazepane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane-6-carboxylic acid: A similar compound with a different substitution pattern.
1,4-Dimethyl-1,4-diazepane: Lacks the carboxylic acid functional group.
1,4-Diazepane: The parent compound without any substitutions.
Uniqueness
1,4-Dimethyl-1,4-diazepane-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C8H16N2O2 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1,4-dimethyl-1,4-diazepane-6-carboxylic acid |
InChI |
InChI=1S/C8H16N2O2/c1-9-3-4-10(2)6-7(5-9)8(11)12/h7H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
QJTLWKXDBDFHFF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC(C1)C(=O)O)C |
Origin of Product |
United States |
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